molecular formula C24H36N8O7 B1256157 Trh-gly-lys

Trh-gly-lys

Cat. No.: B1256157
M. Wt: 548.6 g/mol
InChI Key: QTDGQKIQGPGWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRH-Gly-Lys is a synthetic peptide analog based on the structure of the Thyrotropin-Releasing Hormone (TRH) precursor. The biosynthesis of bioactive TRH (pGlu-His-Pro-NH₂) involves the enzymatic processing of a larger prohormone, proTRH. A key step in this pathway is the endoproteolytic cleavage of the precursor at specific sites, a reaction primarily catalyzed by prohormone convertases (PCs) such as PC1/3 . These enzymes typically recognize and cleave at pairs of basic amino acids, such as lysine (Lys) and arginine (Arg) . The structure of this compound, which features a C-terminal lysine residue, positions it as a potential substrate for investigating the specificity and kinetics of these crucial processing enzymes. Consequently, this peptide is provided as a tool for in vitro biochemical research focused on the mechanisms of peptide hormone maturation, with potential applications in neuroendocrinology. This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C24H36N8O7

Molecular Weight

548.6 g/mol

IUPAC Name

2,5-diamino-2-(2-aminoacetyl)-3-[4-amino-1-oxo-1-(5-oxopyrrolidin-2-yl)butan-2-yl]-6-(1H-imidazol-5-yl)-4-oxo-3-(pyrrolidine-2-carbonyl)hexanoic acid

InChI

InChI=1S/C24H36N8O7/c25-6-5-13(19(35)15-3-4-18(34)32-15)23(21(37)16-2-1-7-30-16,24(28,22(38)39)17(33)9-26)20(36)14(27)8-12-10-29-11-31-12/h10-11,13-16,30H,1-9,25-28H2,(H,29,31)(H,32,34)(H,38,39)

InChI Key

QTDGQKIQGPGWNF-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)C(C(CCN)C(=O)C2CCC(=O)N2)(C(=O)C(CC3=CN=CN3)N)C(C(=O)CN)(C(=O)O)N

Synonyms

pGlu-His-Pro-Gly-Lys
pro-thyrotropin releasing hormone
pro-TRH
pyroglutamyl-histidyl-prolyl-glycyl-lysine
thyrotropin releasing hormone precursor
TRH-Gly-Lys

Origin of Product

United States

Molecular Biology and Biosynthesis of Trh Gly Lys

Gene Encoding Prepro-TRH: Structure and Transcriptional Regulation.

The prepro-TRH gene is a single-copy gene found in the genomes of various species, including rats, mice, and humans. conicet.gov.ar In rats and mice, the gene is approximately 2.6 kb in size, while the human gene is around 3.3 kilobases. conicet.gov.argenecards.org The gene structure typically consists of three exons interrupted by two introns. conicet.gov.argenecards.orgnih.gov Exon 1 encodes the 5′ untranslated region, while exons 2 and 3 contain the coding sequence for the prepro-TRH polypeptide. genecards.orgnih.gov

Transcriptional regulation of the prepro-TRH gene is a critical control point in TRH biosynthesis. The promoter region, located immediately upstream of exon 1, contains several important regulatory elements. nih.gov These include a conserved TATA box, essential for transcriptional initiation by RNA polymerase II, and a critical thyroid hormone receptor-binding site known as Site 4 (TGACCTCA), which is conserved across species like mouse, rat, and human. nih.gov This site is involved in the negative regulation of prepro-TRH gene expression by thyroid hormones. nih.govplos.orgnii.ac.jp The prepro-TRH promoter also contains binding sites for other transcription factors, including the glucocorticoid receptor, SP-1, CREB, KLF10/TIEG1, STAT3, and AP-1, indicating regulation by various neuronal and peripheral inputs, as well as hormonal signals like glucocorticoids and leptin. conicet.gov.arnih.govplos.orgnii.ac.jp

Translational Synthesis of Prepro-TRH Polypeptide.

Transcription of the prepro-TRH gene produces messenger RNA (mRNA), which is then translated into the prepro-TRH precursor protein. ontosight.ai This process occurs on ribosomes in the cytoplasm. The prepro-TRH polypeptide contains an N-terminal signal sequence, which directs the nascent polypeptide chain to the endoplasmic reticulum (ER) for co-translational translocation into the ER lumen. nih.gov The size of the prepro-TRH protein varies slightly between species; for example, rat prepro-TRH is a 29 kDa polypeptide composed of 255 amino acids, mouse prepro-TRH has 256 amino acids, and human prepro-TRH contains 242 amino acids. nih.govoup.com The human precursor generates six copies of the TRH progenitor sequence, while the rat and mouse precursors generate five copies. genecards.orgnih.gov

Intracellular Trafficking and Folding of Prepro-TRH.

Upon translocation into the ER lumen, the signal sequence is cleaved from prepro-TRH, yielding pro-TRH. nih.gov Within the ER, the newly synthesized prohormone enters a specialized environment containing chaperone proteins that assist in its proper folding to achieve its wild-type conformation. nih.gov Proper folding is essential for the efficient transit of pro-TRH through the secretory pathway and its subsequent processing. A conserved tripeptide sequence, Pro-Gly-Leu (PGL), located in the N-terminal segment of pro-TRH (specifically 40PGL42 in rat pro-TRH), has been identified as important for the stability of pro-TRH and its resistance to degradation in the early secretory pathway. nih.gov After folding in the ER, pro-TRH is transported to the Golgi complex and then to the trans-Golgi network (TGN). nih.gov

Proteolytic Processing of Prepro-TRH to Generate TRH-Gly-Lys and Other Intermediates.

Proteolytic processing of pro-TRH is a crucial step in generating mature TRH and a variety of other peptides, including this compound. This processing begins in the TGN and continues within immature and mature secretory granules. nih.govoup.comresearchgate.netnih.gov Pro-TRH contains multiple copies of the TRH progenitor sequence, typically Gln-His-Pro-Gly, flanked by paired basic amino acid residues, most commonly Lys-Arg or Arg-Arg. nih.govoup.comoup.comoup.comresearchgate.net Cleavage at these sites by prohormone convertases releases the TRH progenitor sequences and other intervening peptides. imrpress.comnih.govoup.comoup.comscispace.com

Role of Prohormone Convertases (e.g., PC1/3, PC2) in Cleavage at Paired Basic Residues.

The primary enzymes responsible for the initial endoproteolytic cleavage of pro-TRH at paired basic residues are members of the prohormone convertase (PC) family, specifically PC1/3 (also known as PC3) and PC2. imrpress.comnih.govoup.comscispace.comimrpress.comportico.org These calcium-activated subtilisin/kexin-like enzymes are primarily localized to the regulated secretory pathway of neuroendocrine cells. scispace.comportico.org PC1/3 is considered to play a primary role in the initial processing of pro-TRH, with PC2 having a secondary or more specific role in later cleavage events. imrpress.comoup.comscispace.com Studies using PC1/3 null mice have shown a dramatic decrease in the biosynthesis of all pro-TRH-derived peptides, including TRH-Gly, while PC2 null mice show a minor defect in pro-TRH processing. imrpress.comoup.com The initial cleavage by PC1/3 in the TGN generates N-terminal and C-terminal intermediate forms of pro-TRH. nih.govoup.comresearchgate.netnih.gov

Identification of Specific Cleavage Sites Yielding this compound-like Sequences.

The TRH progenitor sequence within prepro-TRH is typically structured as -Lys/Arg-Arg-Gln-His-Pro-Gly-Lys/Arg-Arg-. researchgate.net Proteolytic cleavage by prohormone convertases occurs at the C-terminal side of these paired basic residues. For example, cleavage at the Lys-Arg or Arg-Arg pair immediately preceding the Gln-His-Pro-Gly sequence releases a peptide that still retains the C-terminal basic residues. oup.com This intermediate, with the sequence Gln-His-Pro-Gly-Lys-Arg or Gln-His-Pro-Gly-Lys, is then subject to further processing. This compound is an example of such an intermediate, resulting from cleavage that leaves the Gly-Lys sequence attached to the TRH core (pGlu-His-Pro). nih.govkarger.comoup.com Other intermediate peptides generated during pro-TRH cleavage include TRH-[Gly⁴-Lys⁵-Arg⁶] and TRH-[Gly⁴-Lys⁵]. nih.gov These fragments are generally considered to lack biological activity until they are further processed into mature TRH. Studies have detected TRH-extended peptides containing the sequence pGlu-His-Pro-Gly-Arg at their N-termini in the rat olfactory lobe, suggesting incomplete cleavage at Arg-Arg residues in the prohormone in this region. nih.gov

Post-Translational Modifications of this compound and Downstream Processing to Mature TRH.

Following the initial endoproteolytic cleavages by PCs, the intermediate peptides, including those with C-terminal basic residues like this compound, undergo further modifications. The basic residues (Lys and Arg) at the C-terminus of these intermediates are removed by carboxypeptidases, primarily carboxypeptidase E (CPE) and, to a lesser extent, carboxypeptidase D (CPD). imrpress.comnih.govoup.com CPE is found in pro-TRH neurons and is primarily responsible for converting sequences like Gln-His-Pro-Gly-Lys-Arg to the immediate precursor of TRH, Gln-His-Pro-Gly (TRH-Gly). imrpress.com Studies in Cpefat/fat mice, which have a mutation in CPE, show an accumulation of non-functional intermediates like TRH-[Gly⁴-Lys⁵-Arg⁶] and TRH-[Gly⁴-Lys⁵], resulting in reduced mature TRH levels. imrpress.comnih.gov

TRH-Gly is the immediate precursor to mature TRH (pGlu-His-Pro-NH₂). imrpress.comnih.govoup.comoup.com The final steps in TRH biosynthesis involve the amidation of the C-terminal glycine (B1666218) residue of TRH-Gly and the cyclization of the N-terminal glutamine residue to pyroglutamate (B8496135) (pGlu). imrpress.comnih.govoup.com The amidation is catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM), which uses the C-terminal Gly as the amide donor. imrpress.comnih.govoup.comoup.comjneurosci.org PAM activity is considered a potential rate-limiting step in TRH biosynthesis and may be subject to regulation. imrpress.comoup.com The cyclization of the N-terminal glutamine occurs spontaneously or is enzyme-catalyzed. These modifications result in the biologically active tripeptide, mature TRH. nih.govoup.com

Data on TRH-Gly and TRH concentrations in various rat tissues highlight the differential processing efficiency of TRH-Gly to TRH. The ratio of TRH-Gly/TRH concentrations is generally lower in neural tissues like the hypothalamus compared to extraneural tissues, suggesting more efficient conversion in neural tissues. oup.com

Carboxypeptidase Activity (e.g., Carboxypeptidase E, D) in Removing Basic Residues from this compound.

Following the initial cleavage by prohormone convertases, carboxypeptidases are essential for removing the remaining C-terminal basic amino acid residues from the peptide intermediates. wikipedia.orgimrpress.com Carboxypeptidase E (CPE), also known as carboxypeptidase H or enkephalin convertase, is a key enzyme in this process. uniprot.org CPE is primarily localized in the secretory granules of neuroendocrine cells and is responsible for cleaving basic residues, specifically lysine (B10760008) and arginine, from the C-terminus of peptide precursors. uniprot.orgmdpi.com

Research, particularly in Cpefat/fat mice with a mutation leading to rapid degradation of CPE, has demonstrated the critical role of CPE in TRH processing. imrpress.comnih.gov In these mice, hypothalamic TRH levels are significantly reduced (by at least 75%), and there is an accumulation of unprocessed or partially processed pro-TRH forms, including TRH-[Gly4-Lys5-Arg6] and TRH-[Gly4-Lys5] (this compound). nih.gov These findings indicate that CPE is primarily responsible for the conversion of intermediates like this compound-Arg to this compound, and subsequently the removal of Lys from this compound to yield TRH-Gly. nih.gov

Data from studies on Cpefat/fat mice highlight the impact of reduced carboxypeptidase activity on the levels of TRH processing intermediates:

Peptide IntermediateWild-Type Mice (% of total TRH-like immunoreactivity)Cpefat/fat Mice (% of total TRH-like immunoreactivity)
TRH-[Gly4-Lys5-Arg6]~1%~45%
TRH-[Gly4-Lys5] (this compound)~1%~45%
TRH-[Gly4] (TRH-Gly)HighDepressed
Mature TRHHighDepressed (at least 75% reduction)

Note: Data is approximate and based on reported relative levels and reductions in immunoreactivity. nih.gov

Conversion of TRH-Gly (derived from this compound) to Amidated TRH by Peptidylglycine alpha-Amidating Monooxygenase (PAM).

Following the removal of C-terminal basic residues by carboxypeptidases, the resulting intermediate is TRH-Gly (Gln-His-Pro-Gly). wikipedia.orgimrpress.com This glycine-extended peptide is the immediate precursor to the amidated form of TRH (pyroglutamyl-His-Pro-NH2). nih.govphysiology.org The conversion of TRH-Gly to amidated TRH is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). wikipedia.orgnih.govimrpress.comphysiology.orgoup.com

PAM is a bifunctional enzyme complex that requires copper, ascorbate (B8700270), and molecular oxygen for its activity. oup.com It catalyzes the conversion of glycine-extended peptides into their corresponding alpha-amidated forms, a modification that is generally essential for the biological activity of many peptides, including TRH. oup.com The amidation reaction involves two steps: hydroxylation of the C-terminal glycine by the peptidylglycine alpha-hydroxylating monooxygenase (PHM) domain of PAM, followed by the cleavage of the resulting alpha-hydroxyglycine intermediate by the peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL) domain. imrpress.com

TRH-Gly and PAM are often co-localized in tissues that synthesize TRH, with high concentrations found in the hypothalamus. physiology.orgoup.com Studies in PAM-deficient mice (PAM+/-) have shown an accumulation of TRH-Gly in hypothalamic nuclei like the preoptic area (POA) and paraventricular nucleus (PVN), accompanied by diminished levels of amidated TRH. nih.gov This provides direct evidence for the role of PAM in converting TRH-Gly to TRH in vivo. nih.gov The ratio of TRH to TRH-Gly can vary between tissues, suggesting tissue-specific regulation of PAM activity. oup.com

Research findings related to PAM activity and TRH-Gly conversion:

Enzyme/PeptideRole in TRH BiosynthesisKey Findings
PAMCatalyzes amidation of TRH-Gly to mature TRH. wikipedia.orgimrpress.comphysiology.orgoup.comRequires copper, ascorbate, and oxygen. oup.com Deficiency leads to TRH-Gly accumulation and reduced TRH levels. nih.gov Activity can be tissue-specific and regulated. nih.govoup.com
TRH-GlyImmediate precursor to amidated TRH. nih.govphysiology.orgConverted to TRH by PAM. wikipedia.orgimrpress.comphysiology.orgoup.com Accumulates when PAM activity is reduced. nih.gov

N-terminal Cyclization (Pyroglutamate Formation) by Glutaminyl Cyclase.

Concurrently with the C-terminal amidation, the N-terminal glutamine (Gln) residue of the TRH progenitor sequence undergoes cyclization to form pyroglutamate (pGlu). wikipedia.orgimrpress.com This modification is catalyzed by the enzyme glutaminyl cyclase (QC), also known as glutaminyl-peptide cyclotransferase. dergipark.org.trcore.ac.ukedpsciences.orgeui.eu

Glutaminyl cyclase is a zinc-dependent enzyme that facilitates the intramolecular cyclization of N-terminal glutamine residues, releasing ammonia (B1221849) and forming a stable pyroglutamate ring. dergipark.org.tredpsciences.org While the cyclization of N-terminal glutamine can occur spontaneously under physiological conditions, QC significantly accelerates this reaction, making it the physiologically relevant catalyst for the maturation of many peptides, including TRH. core.ac.ukedpsciences.org

QC is highly abundant in the mammalian brain, particularly in areas like the hypothalamus where TRH is synthesized. dergipark.org.trcore.ac.uk The formation of the N-terminal pyroglutamate is crucial for the biological activity and stability of mature TRH. dergipark.org.tr Studies have shown that inhibiting QC activity can reduce pyroglutamate formation in peptides. researchgate.net

Key aspects of N-terminal cyclization by Glutaminyl Cyclase:

Enzyme/ModificationRole in TRH BiosynthesisKey Findings
Glutaminyl CyclaseCatalyzes N-terminal cyclization of Gln to pyroglutamate. dergipark.org.trcore.ac.ukedpsciences.orgZinc-dependent enzyme. edpsciences.org Accelerates pyroglutamate formation. core.ac.ukedpsciences.org Highly expressed in brain regions synthesizing TRH. dergipark.org.trcore.ac.uk Essential for TRH activity/stability. dergipark.org.tr
Pyroglutamate (pGlu)N-terminal modification of mature TRH. wikipedia.orgFormed from N-terminal glutamine by QC. dergipark.org.trcore.ac.ukedpsciences.org Crucial for biological function and stability of TRH. dergipark.org.tr

Cellular and Tissue Specific Dynamics of Trh Gly Lys

Subcellular Localization of TRH-Gly-Lys within the Secretory Pathway

The journey of this compound from its initial synthesis as part of the pro-TRH prohormone to a distinct molecular entity occurs within the regulated secretory pathway of neuroendocrine cells. The initial synthesis of the prepro-TRH polypeptide occurs on ribosomes bound to the membrane of the rough endoplasmic reticulum (RER). researchgate.net Upon translocation into the RER lumen, the signal peptide is cleaved, and the pro-TRH molecule begins its transit through the secretory pathway. wikipedia.org

Processing of pro-TRH is initiated in a post-endoplasmic reticulum compartment. oup.com Studies using brefeldin A, a substance that blocks protein transport from the endoplasmic reticulum to the Golgi complex, have shown that the initial cleavage of the 26-kDa pro-TRH precursor accumulates, indicating that this processing step occurs after the ER. oup.comnih.gov The prohormone is then transported to the Golgi complex and subsequently to the trans-Golgi network (TGN), which serves as a primary sorting station for proteins destined for secretion. researchgate.net It is within the TGN and immature secretory granules that prohormone convertases, such as PC1/3 and PC2, cleave the pro-TRH molecule at paired basic amino acid residues that flank the TRH progenitor sequences (Gln-His-Pro-Gly). researchgate.netnih.gov This cleavage releases several peptides, including the intermediate TRH-Gly. researchgate.net

Further processing and sorting continue as the peptides are packaged into mature secretory granules. wikipedia.org Within these granules, the final conversion of TRH-Gly to the active TRH hormone occurs through the action of peptidyl-glycine alpha-amidating monooxygenase (PAM). karger.com Therefore, TRH-Gly is localized within the TGN and secretory granules, representing a critical, albeit transient, stage in the production of TRH. nih.gov The differential localization of various intermediate forms may be crucial for ensuring the specific maturation of different biologically active peptides. cas.cz

Tissue Distribution and Expression Patterns of this compound and its Precursors

TRH-Gly and its parent molecule, pro-TRH, are not confined to the hypothalamus but are widely distributed throughout the central nervous system and in various peripheral tissues. The expression of pro-TRH mRNA has been detected in multiple locations, and the subsequent processing to TRH-Gly and TRH shows considerable tissue-specific variation. oup.comoup.com This differential distribution suggests that TRH-Gly and other pro-TRH-derived peptides may have functions independent of the classic hypothalamic-pituitary-thyroid axis.

In neural tissues, TRH is the predominant final product, indicating highly efficient processing of TRH-Gly. oup.com The hypothalamus contains the highest concentration of TRH, with a very low ratio of TRH-Gly to TRH, suggesting that the conversion of the precursor is nearly complete. oup.comhep.com.cn For instance, in the rat hypothalamus, the TRH-Gly/TRH ratio is approximately 0.04. oup.comhep.com.cn

The olfactory bulb also expresses pro-TRH, but the processing differs significantly from the hypothalamus. capes.gov.brnih.gov Here, peptides containing TRH at their N-termini are major end products, indicating incomplete processing of the precursor. nih.gov This suggests that in the olfactory lobe, TRH-Gly and other extended forms may act as neuromodulators. capes.gov.br The spinal cord also contains TRH and C-terminally extended forms, with relative concentrations that differ from the hypothalamus, again pointing to tissue-specific processing.

Interactive Table: Distribution of TRH-Gly in Rat Neural Tissues

TissueMean TRH Concentration (pg/mg)Mean TRH-Gly Concentration (pg/mg)TRH-Gly/TRH Ratio
Hypothalamus126.04.80.04
Cerebrum1.80.40.22
Cerebellum0.80.20.25
Pituitary Gland18.213.10.72

Data sourced from studies on adult rat tissues. oup.comhep.com.cn

In contrast to neural tissues, many extraneural tissues exhibit significantly higher concentrations of TRH-Gly relative to TRH. oup.comhep.com.cn This indicates that in these tissues, the conversion of TRH-Gly to TRH is less efficient and may be a rate-limiting step in TRH biosynthesis. oup.com

The prostate gland of the rat contains the highest concentration of TRH-Gly among all tissues studied, with a remarkably high TRH-Gly/TRH ratio of approximately 66. oup.comhep.com.cn High levels of TRH-Gly are also found in the spleen, kidney, and various parts of the gastrointestinal tract, including the duodenum, stomach, and small and large intestines. oup.comhep.com.cn The pancreas is an exception among extraneural tissues, showing a TRH-Gly/TRH ratio of less than 1, similar to neural tissues. oup.com TRH and TRH-Gly immunoreactivities have also been detected in the testes and ovaries. oup.comhep.com.cn The presence of high concentrations of TRH-Gly in serum (76.5 pg/ml) suggests its secretion from one or more of these tissues. oup.comhep.com.cn

Interactive Table: Distribution of TRH-Gly in Rat Extraneural Tissues

TissueMean TRH Concentration (pg/mg)Mean TRH-Gly Concentration (pg/mg)TRH-Gly/TRH Ratio
Pancreas4.81.90.40
Prostate1.383.366.0
Spleen0.619.034.0
Kidney0.913.314.0
Duodenum1.219.816.0
Stomach1.96.33.3
Small Gut1.37.96.1
Large Gut1.08.28.2
Testis1.05.55.5
Ovary0.61.01.6
Adrenal Gland1.816.29.0
Liver0.81.31.6

Data sourced from studies on adult rat tissues. oup.comhep.com.cn

Differential Processing of Pro-TRH to this compound and Other Fragments Across Tissues

The wide variation in the ratio of TRH-Gly to TRH across different tissues is a clear indication of differential processing of the pro-TRH molecule. nih.govoup.comhep.com.cn This tissue-specific processing allows for the generation of multiple biologically active peptides from a single prohormone, a common theme in neuroendocrine biology. nih.gov

The key determinants of this differential processing are the expression and activity of specific prohormone convertases (PCs) and the final amidating enzyme, PAM. karger.comcas.cz In the hypothalamus, the coexpression of pro-TRH with PC1/3 and PC2, along with high PAM activity, ensures the efficient and nearly complete conversion of pro-TRH to mature TRH. nih.gov This results in the low TRH-Gly/TRH ratio observed in this tissue. oup.com

Conversely, in tissues like the prostate, the extremely high TRH-Gly/TRH ratio suggests that while pro-TRH is actively transcribed and translated, the subsequent processing steps, particularly the amidation of TRH-Gly by PAM, are significantly limited. oup.com This could be due to lower expression or activity of the PAM enzyme in these tissues.

In the olfactory bulb, the processing machinery appears to favor the generation of N-terminally extended TRH peptides, indicating that the endoproteases involved may be different from those in the hypothalamus or are regulated in a tissue-specific manner. nih.gov The absence of PC1 and PC2 coexpression with pro-TRH in certain brain regions, like the reticular nucleus of the thalamus, suggests that other, yet to be fully identified, convertases may be involved in pro-TRH processing in those areas. nih.gov This differential processing across tissues highlights a versatile mechanism for regulating the type and quantity of bioactive peptides produced from a single gene. nih.govkarger.com

Secretion and Intracellular Dynamics of this compound

TRH-Gly, as an intermediate in the regulated secretory pathway, is packaged into secretory granules and is co-secreted with TRH and other pro-TRH-derived peptides. oup.com The relatively high concentration of TRH-Gly found in the serum of rats is strong evidence for its secretion into the bloodstream from one or more tissues, though the precise source remains to be fully elucidated. oup.comcapes.gov.br

The secretion of TRH from the hypothalamus and pancreatic islets is a regulated, calcium-dependent process, induced by membrane depolarization. hep.com.cn It is hypothesized that TRH-Gly is cosecreted with TRH from secretory vesicles, not only from the hypothalamus but also from extrahypothalamic brain regions and peripheral tissues like the pancreas and gastrointestinal tract. oup.com

Once secreted, TRH-Gly can have biological activity, although this is often attributed to its conversion to TRH. oup.com For example, intravenous injection of TRH-Gly can stimulate the release of growth hormone in some patients with acromegaly, an effect that is correlated with the response to TRH itself. cas.cz However, studies have shown that the potency of TRH-Gly in stimulating pituitary hormone release is significantly lower than that of TRH and is consistent with its rate of conversion to the mature hormone. oup.com

Metabolism and Degradation of Trh Gly Lys

Enzymatic Catabolism of TRH-Gly-Lys in Biological Systems. The breakdown of peptides like this compound in biological systems is primarily carried out by peptidases, enzymes that hydrolyze peptide bonds.mdpi.comoup.comnih.govThe specific peptidases involved and the resulting degradation products depend on the peptide sequence and the cellular or tissue environment.

Role of Specific Peptidases (e.g., Pyroglutamyl Aminopeptidase II, other Aminopeptidases, Carboxypeptidases). The processing of pro-TRH involves a series of enzymatic steps. After initial cleavage by protease enzymes at paired basic residues, carboxypeptidases remove the C-terminal basic amino acids, resulting in peptides like TRH-Gly.benchchem.comwikipedia.orgthis compound is a related intermediate that would also be subject to peptidase activity.

Pyroglutamyl Aminopeptidase II (PAP-II), also known as TRH-degrading ectoenzyme (TRH-DE), is a metallopeptidase that primarily cleaves the N-terminal pyroglutamyl residue from TRH (pGlu-His-Pro-NH2). mdpi.comexpasy.orgqmul.ac.ukresearchgate.netwikipedia.org While PAP-II is highly specific for TRH and peptides with an N-terminal pyroglutamyl-histidyl sequence, studies have shown that peptides like Glp-His-Pro-Gly-Lys are not hydrolyzed by this enzyme. taylorandfrancis.com This suggests that PAP-II is unlikely to be directly involved in the primary cleavage of this compound, which does not have the characteristic N-terminal pyroglutamyl group followed by histidine.

Other aminopeptidases, which cleave amino acids from the N-terminus of peptides, and carboxypeptidases, which cleave from the C-terminus, are likely involved in the degradation of this compound. mdpi.comoup.comnih.gov Carboxypeptidase E (CPE) is known to remove C-terminal basic residues during pro-TRH processing to yield TRH-Gly. Deficiencies in CPE can lead to the accumulation of processing intermediates like TRH-[Gly4-Lys5] and TRH-[Gly4-Lys5-Arg6]. nih.gov Carboxypeptidase B is another enzyme that specifically hydrolyzes basic amino acids like lysine (B10760008) and arginine from the C-terminus of polypeptides. worthington-biochem.comworthington-biochem.com Given that this compound has a C-terminal lysine residue, carboxypeptidase B or similar carboxypeptidases could play a role in its degradation. Aminopeptidases could act on the N-terminal TRH portion or subsequent fragments after initial cleavage.

The specific activity and prevalence of these peptidases vary across different tissues and cellular compartments, influencing the rate and pathway of this compound degradation.

Identification of Degradation Products and Metabolic Fate. The degradation of this compound by peptidases would yield smaller peptide fragments and free amino acids. Based on its structure (this compound), potential cleavage sites exist between the amino acid residues.

If carboxypeptidases act on the C-terminus, the initial cleavage would likely release lysine, resulting in TRH-Gly. Further degradation of TRH-Gly could occur through the action of other peptidases. TRH-Gly (pGlu-His-Pro-Gly) is a known precursor for TRH formation, where the C-terminal glycine (B1666218) is used for amidation. nih.gov TRH-Gly itself can be degraded, potentially by enzymes that cleave the pyroglutamyl-histidine bond or the glycine residue.

If aminopeptidases act on the N-terminus, the TRH portion could be cleaved, leaving Gly-Lys. Gly-Lys is a dipeptide that can be hydrolyzed by dipeptidases, which are present in various tissues, including the intestinal mucosa. karger.com The free amino acids, glycine and lysine, would then enter the general amino acid metabolic pathways.

Lysine is an essential amino acid and is primarily metabolized in mammals through a pathway that leads to the formation of acetoacetyl-CoA and acetyl-CoA, classifying it as a purely ketogenic amino acid. libretexts.org Glycine can be converted to pyruvate (B1213749) and is involved in various metabolic pathways, including the synthesis of heme, glutathione, and purines; it is considered glucogenic. libretexts.orguomustansiriyah.edu.iq

The specific degradation products and their relative abundance would depend on the enzymatic environment. Research findings in Cpefat/fat mice, which have a deficiency in carboxypeptidase E, show an accumulation of TRH-[Gly4-Lys5] and TRH-[Gly4-Lys5-Arg6], indicating that these are intermediates in the normal processing pathway and are degraded by CPE. nih.gov This directly supports TRH-[Gly4-Lys5] (this compound) as a substrate for carboxypeptidase activity in vivo.

Data on the relative abundance of this compound and its degradation products in different biological contexts can provide insights into its metabolic fate. For example, studies measuring TRH-like immunoreactivity in tissues have detected TRH-[Gly4-Lys5] and TRH-[Gly4-Lys5-Arg6] in addition to mature TRH. nih.gov The presence and levels of these intermediates suggest the extent of processing and degradation occurring.

Here is a conceptual table illustrating potential degradation pathways and products:

Enzyme ClassAction on this compound (pGlu-His-Pro-Gly-Lys)Potential Products
CarboxypeptidasesCleavage of C-terminal LysineTRH-Gly (pGlu-His-Pro-Gly), Lysine
AminopeptidasesCleavage of N-terminal pGlu-His-ProGly-Lys, pGlu-His-Pro
DipeptidasesCleavage of Gly-LysGlycine, Lysine
Other PeptidasesCleavage within the sequenceVarious peptide fragments

Note: The specific products depend on the exact peptidase involved and its cleavage specificity.

Factors Influencing this compound Stability and Half-Life in Research Contexts. The stability and half-life of this compound in research contexts can be influenced by several factors, including the presence and activity of peptidases, temperature, pH, and the matrix in which the peptide is present.

In biological samples such as serum, plasma, or tissue homogenates, the activity of endogenous peptidases is a primary factor affecting peptide stability. mdpi.comnih.gov These enzymes can rapidly degrade peptides, leading to a short half-life. For example, TRH itself has a relatively short half-life in blood, approximately 6 minutes, largely due to degradation by TRH-degrading enzymes. wikipedia.orgfrontiersin.org While the specific half-life of this compound may differ from that of TRH, it is also expected to be susceptible to enzymatic degradation in biological matrices.

Temperature significantly impacts enzyme activity; higher temperatures generally lead to increased peptidase activity and faster degradation, while lower temperatures can help preserve peptide integrity. Similarly, pH can affect enzyme activity, with each peptidase having an optimal pH range.

The matrix of the sample also plays a role. Peptidases are distributed in various cellular compartments and can be membrane-bound or soluble. mdpi.comkarger.comnih.gov The complexity of the matrix (e.g., cell lysate vs. purified buffer) can influence enzyme accessibility and activity.

In research settings, measures are often taken to minimize peptide degradation, such as storing samples at low temperatures (-20°C or -80°C), using protease inhibitors, or working with purified systems containing specific enzymes of interest. The stability of synthetic peptides like this compound in various buffers or cell culture media over time is a critical consideration for experimental design and data interpretation. Studies investigating the formation and degradation of TRH-Gly immunoreactivity in human semen, for instance, demonstrated that incubation temperature affected the stability and levels of this peptide. nih.gov

Detailed research findings on the precise half-life of this compound in different biological fluids or experimental conditions are limited in the provided search results, but the principles of peptide degradation by ubiquitous peptidases apply. The stability of lysine-containing peptides can also be affected by non-enzymatic reactions, such as the Maillard reaction, particularly in the presence of reducing sugars and elevated temperatures, although this is more relevant in food science contexts. mdpi.com

Analytical and Methodological Approaches for Trh Gly Lys Research

Chromatographic Techniques for Separation and Characterization.

Chromatography plays a vital role in isolating TRH-Gly-Lys from complex biological matrices or synthetic mixtures and assessing its purity. Different chromatographic modes exploit variations in the peptide's physical and chemical properties for effective separation. Chromatography is a technique that enables the separation, identification, and purification of mixture components for qualitative and quantitative analysis. journalagent.comnih.govtec.mx Molecules are separated based on their distribution between a mobile phase and a stationary phase. journalagent.comtec.mx

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a widely used technique for the analysis and purification of peptides like this compound. nih.govnih.govdcu.iehplc.eu This method separates peptides based on their hydrophobicity. polylc.com In reversed-phase HPLC, the stationary phase is non-polar, and the mobile phase is polar, typically a mixture of water and an organic solvent such as acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA). hplc.eu Peptides are retained on the column based on their interaction with the hydrophobic stationary phase, and elution is achieved by increasing the concentration of the organic solvent in the mobile phase. hplc.eu

HPLC is effective for isolating this compound from biological extracts, such as those from the hypothalamus or skin, and for separating it from other TRH-related peptides and precursor fragments. nih.gov The purity of the isolated peptide can be assessed by monitoring the elution profile using detectors like UV absorbance or mass spectrometry. sepscience.comchromatographyonline.com A single, well-defined peak at the expected retention time is indicative of a pure compound. However, relying solely on retention time may not be sufficient, as coelution of impurities can occur. sepscience.com Diode-array detection (DAD) can be used to assess peak purity by examining spectral variations across the peak, while liquid chromatography-mass spectrometry (LC-MS) offers a more definitive assessment based on mass differences. sepscience.comchromatographyonline.com

Gel Filtration and Ion-Exchange Chromatography.

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. kau.edu.salibretexts.org This technique is useful for initial fractionation of biological extracts containing this compound and other peptides of varying molecular weights. nih.govkau.edu.sanih.gov The stationary phase consists of porous beads, and molecules larger than the pore size are excluded and elute first, while smaller molecules enter the pores and are retained to varying degrees, eluting later in order of decreasing size. kau.edu.salibretexts.org Gel filtration has been employed in the study of TRH-related peptides to separate them based on apparent molecular weight. nih.govnih.govoup.com

Ion-exchange chromatography separates molecules based on their net surface charge. journalagent.comgoogle.comunc.edu This technique is valuable for separating peptides with different charge properties, which can vary with pH. google.comunc.edu Cation exchange chromatography, which utilizes a stationary phase with negatively charged ligands, is suitable for separating positively charged peptides. google.comdiaion.com this compound, containing a lysine (B10760008) residue, would be positively charged at physiological or acidic pH and can be separated from other peptides based on its charge state. Ion-exchange chromatography has been used in conjunction with other techniques to fractionate TRH-related immunoreactivity from biological samples. nih.govnih.gov

Immunological Assays for Detection and Quantification.

Immunological assays are highly sensitive methods used for the detection and quantification of specific peptides, including this compound, in biological samples. covenantuniversity.edu.ngwikipedia.org These assays utilize the specific binding between an antibody and its target antigen. covenantuniversity.edu.ngwikipedia.org

Radioimmunoassays (RIA) and Enzyme-Linked Immunosorbent Assays (ELISA) for this compound and Related Peptides.

Radioimmunoassays (RIA) and Enzyme-Linked Immunosorbent Assays (ELISA) are common types of immunoassays used in peptide research. nih.govcovenantuniversity.edu.ngbioscientifica.comthieme-connect.com4adi.comru.nlkarger.com RIA uses a radioactive label on the peptide or a related molecule to compete for binding to a specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of the unlabeled peptide in the sample. thieme-connect.comnih.gov RIA has been used to detect and quantify TRH and TRH-related peptides, including those recognized by antibodies to this compound. nih.govnih.govbioscientifica.comthieme-connect.com

ELISA utilizes an enzyme linked to an antibody as a detection method, producing a measurable signal (e.g., color change) upon addition of a substrate. covenantuniversity.edu.ngnih.gov ELISA can be configured in various formats, such as direct, indirect, or sandwich assays, for detecting either the antigen or the antibody. covenantuniversity.edu.ng ELISA kits and reagents are available for various peptides, and the principles can be applied to develop assays for this compound. 4adi.comusbio.net4adi.com Both RIA and ELISA offer high sensitivity, allowing for the detection of peptides present in low concentrations in biological fluids or tissue extracts. covenantuniversity.edu.ng

Specificity and Cross-Reactivity Considerations in Assays.

A critical aspect of immunological assays is the specificity of the antibody used. covenantuniversity.edu.ng4adi.comru.nlkarger.comaatbio.com Specificity refers to the ability of an antibody to bind selectively to its target antigen without significant binding to other molecules. aatbio.comnih.gov Cross-reactivity occurs when an antibody binds to molecules other than the intended target, usually due to shared epitopes or structural similarities. covenantuniversity.edu.ng4adi.comru.nlkarger.comaatbio.comnih.govhbni.ac.innih.gov

In the context of this compound research, it is essential that the antibodies used in RIA or ELISA specifically recognize this compound and have minimal cross-reactivity with TRH, other TRH precursor fragments, or unrelated peptides. covenantuniversity.edu.ng4adi.comru.nlkarger.com Cross-reactivity can lead to false positive results or inaccurate quantification. aatbio.com Studies have reported varying degrees of cross-reactivity of antibodies raised against TRH or TRH-related peptides with other forms, highlighting the importance of characterizing antibody specificity. oup.comru.nlresearchgate.net For example, an antiserum to TRH-Gly showed cross-reactivity with this compound, although at a much lower percentage compared to TRH-Gly itself. researchgate.net The specificity of an assay is often assessed by testing the antibody's binding to a panel of related and unrelated peptides. thieme-connect.comnih.govnih.gov

Spectroscopic Methods for Structural Analysis (e.g., Mass Spectrometry).

Spectroscopic methods provide valuable information about the structure and identity of this compound. Mass spectrometry (MS) is a powerful technique for the structural analysis and identification of peptides. nih.govnih.govnih.govbioscientifica.com4adi.comhbni.ac.inresearchgate.netacs.orgbiopharmaspec.comcreative-proteomics.comthermofisher.comlibretexts.orgnih.gov

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a peptide. thermofisher.comlibretexts.org Tandem mass spectrometry (MS/MS) involves the fragmentation of a peptide ion and measurement of the m/z ratios of the resulting fragment ions. acs.orgbiopharmaspec.comcreative-proteomics.comlibretexts.orgnih.gov The fragmentation pattern provides sequence information, enabling the confirmation of the amino acid sequence of this compound (pGlu-His-Pro-Gly-Lys). biopharmaspec.comcreative-proteomics.comlibretexts.org

LC-MS, which couples liquid chromatography with mass spectrometry, is a widely used approach for separating complex peptide mixtures before MS analysis, improving sensitivity and specificity. acs.orgthermofisher.com This combination is particularly useful for identifying and characterizing peptides in biological samples. acs.orgthermofisher.com Mass spectrometry can also be used to assess peptide purity by detecting coeluting components based on their mass. sepscience.com

Synthetic Methods for Producing this compound and its Analogs for Research Purposes.

The synthesis of peptides like Thyrotropin-releasing hormone-Glycine-Lysine (this compound) and its analogs for research purposes typically employs established peptide synthesis methodologies, primarily solid-phase peptide synthesis (SPPS) and, in some cases, solution-phase synthesis. These methods allow for the controlled stepwise assembly of amino acids to form the desired peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique due to its efficiency, potential for automation, and ease of purification compared to traditional solution-phase methods peptide.com. The general principle involves anchoring the C-terminal amino acid to an insoluble solid support resin peptide.com. The peptide chain is then elongated by sequentially adding protected amino acids to the growing chain peptide.com. Each cycle of elongation typically involves deprotection of the N-terminus of the resin-bound amino acid or peptide, followed by coupling of the next protected amino acid using activating agents peptide.com.

For the synthesis of this compound (pGlu-His-Pro-Gly-Lys), which is a C-terminally extended form of TRH, SPPS would involve coupling the Lysine residue to a suitable resin, followed by sequential coupling of Glycine (B1666218), Proline, and Histidine, and finally the N-terminal pyroglutamic acid (pGlu). Protecting groups are crucial in SPPS to prevent unwanted side reactions involving reactive functional groups on the amino acid side chains and the N-terminus during coupling steps peptide.com. Commonly used protecting group strategies include Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry peptide.com. The Fmoc group is base-labile and typically removed with a weak base like piperidine, while Boc is acid-labile and removed with strong acids like trifluoroacetic acid (TFA) peptide.com.

Research on the synthesis of TRH-related peptides and analogs provides insights into the specific reagents and conditions used. For instance, manual solid-phase synthesis utilizing the pre-formed symmetric anhydride (B1165640) technique has been described for the preparation of TRH-related peptides oup.com. Coupling steps are often monitored to ensure efficiency before proceeding to the next amino acid addition; the Kaiser test is a common method for this monitoring oup.comnih.gov. Activating agents such as HOBt (1-hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide), DMAP (4-dimethylaminopyridine), HBTU (2-(1H-benzotriazole-1-Yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and DIPEA (N,N-diisopropylethylamine) are frequently employed to facilitate peptide bond formation nih.govroyalsocietypublishing.orggoogle.comnih.gov.

Cleavage of the synthesized peptide from the solid support is typically achieved using acidic cocktails that simultaneously remove remaining side-chain protecting groups royalsocietypublishing.org. For example, a mixture of TFA, triisopropylsilane (B1312306) (TIPS), and water is commonly used for cleavage in Fmoc-based synthesis royalsocietypublishing.org. After cleavage, the crude peptide is usually purified using chromatographic techniques, with preparative high-performance liquid chromatography (HPLC) being a standard method to obtain the desired peptide in high purity oup.comroyalsocietypublishing.org. Analytical HPLC and mass spectrometry, such as Electro-Spray Ionization Mass Spectrometry (ESI-MS), are used to characterize the synthesized peptides and confirm their identity and purity royalsocietypublishing.org.

While SPPS is prevalent, solution-phase synthesis can also be employed, particularly for the synthesis of smaller peptides or specific analogs nih.gov. This method involves coupling amino acids or peptide fragments in solution, requiring careful management of protecting groups and reaction conditions to ensure solubility and minimize side reactions nih.gov.

The synthesis of peptide analogs often involves incorporating modified amino acids or altering the sequence of the parent peptide to study structure-activity relationships or improve properties nih.govmdpi.com. The synthetic strategies for these analogs are adapted from the standard methods, with specific considerations for the coupling and deprotection of the modified residues nih.govmdpi.com.

Research findings on peptide synthesis yields and purity are often reported, highlighting the efficiency of different synthetic approaches and conditions. For example, studies on the synthesis of peptides containing Gly-Lys sequences using SPPS have reported obtaining compounds with greater than 95% chemical purity after purification royalsocietypublishing.org.

Below is a table summarizing some common reagents and techniques used in the synthesis of peptides containing Gly and Lys residues, based on the research findings:

MethodKey Reagents/TechniquesMonitoring/Analysis TechniquesTypical Outcomes (Purity/Yield)
Solid-Phase Peptide Synthesis (SPPS)Fmoc/Boc chemistry, Solid support resins (e.g., Wang Resin), Activating agents (HOBt, DIC, DMAP, HBTU, DIPEA), Deprotection reagents (Piperidine, TFA), Cleavage cocktails (TFA/TIPS/H2O)Kaiser test, Analytical HPLC, ESI-MSHigh purity (>95%) often achieved after purification
Solution-Phase SynthesisAmino acid/peptide fragment coupling in solution, Protecting groups, Activating agentsHPLC, Mass SpectrometryVaries depending on peptide complexity and sequence
PurificationPreparative HPLC, Molecular sieve filtration, Ion exchange chromatographyAnalytical HPLCRemoval of impurities and isolation of target peptide

Mechanistic Research on Trh Gly Lys in Physiological Contexts Pre Clinical Focus

Role of TRH-Gly-Lys Processing in Hypothalamic-Pituitary-Thyroid (HPT) Axis Regulation

The regulation of the Hypothalamic-Pituitary-Thyroid (HPT) axis is a cornerstone of metabolic homeostasis, orchestrated by a cascade of hormones. nih.gov Within this system, Thyrotropin-Releasing Hormone (TRH) is the primary hypothalamic signal that stimulates the pituitary gland to produce and secrete Thyroid-Stimulating Hormone (TSH). nih.govwikipedia.orgresearchgate.net TSH, in turn, acts on the thyroid gland to promote the synthesis and release of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). nih.govwikipedia.org These thyroid hormones complete the regulatory loop by exerting negative feedback on both the hypothalamus and the pituitary, thereby controlling TRH and TSH secretion. wikipedia.orgsemanticscholar.org

TRH is not synthesized directly but is the product of complex post-translational processing of a larger precursor molecule, pro-TRH. nih.gov The rat, mouse, and human pro-TRH protein contains multiple copies of the progenitor sequence, Gln-His-Pro-Gly. nih.govoup.com This prohormone undergoes a series of enzymatic cleavages within the regulated secretory pathway. nih.gov Prohormone convertases, PC1/3 and PC2, first excise larger intermediates from the pro-TRH molecule. nih.gov These intermediates, which often have the structure Gln-His-Pro-Gly-Lys-Arg, are then acted upon by exopeptidases like carboxypeptidase E (CPE) and D (CPD). nih.govimrpress.com These enzymes remove the C-terminal basic amino acid residues (Lysine and Arginine). nih.govimrpress.com This process yields the intermediate peptide this compound and subsequently the immediate precursor to TRH, known as TRH-Gly (Gln-His-Pro-Gly). imrpress.com The final, rate-limiting step in the formation of biologically active TRH is the amidation of the C-terminal proline residue, a reaction catalyzed by the peptidylglycine α-amidating monooxygenase (PAM) enzyme, which uses the glycine (B1666218) from TRH-Gly as the amide donor. nih.govimrpress.com The efficiency of this multi-step processing, particularly the final conversion of TRH-Gly to TRH, is a critical control point in the regulation of HPT axis activity. imrpress.com

The functional state of the thyroid gland directly influences the processing of pro-TRH in the hypothalamus. Thyroid hormones modulate the expression and activity of the enzymes responsible for converting precursor peptides into mature TRH. imrpress.com Studies in animal models have demonstrated that thyroid status creates a feedback loop that alters the levels of TRH precursors and the efficiency of their conversion. imrpress.comnih.gov

In states of induced hypothyroidism, where circulating levels of T3 and T4 are low, there is a compensatory increase in both TRH and its precursor, TRH-Gly, in the hypothalamus. imrpress.com Conversely, in hyperthyroid conditions characterized by an excess of thyroid hormone, the levels of both hypothalamic TRH and TRH-Gly decrease significantly. imrpress.com

Crucially, the ratio of the final product (TRH) to its immediate precursor (TRH-Gly) also changes, providing insight into the activity of the final processing enzyme, PAM. imrpress.com In hypothyroidism, the TRH/TRH-Gly ratio increases, suggesting an upregulation of PAM activity to maximize the production of active TRH. imrpress.com In hyperthyroidism, this ratio decreases, indicating reduced PAM activity, which serves to dampen the synthesis of TRH. imrpress.com This enzymatic regulation acts as another layer of control in the HPT axis, fine-tuning the output of TRH in response to peripheral thyroid hormone levels. imrpress.com In extrahypothalamic tissues, such as the pancreas, TRH-Gly levels have also been observed to increase in hypothyroid rats. nih.gov

Table 1: Effect of Thyroid Status on Hypothalamic TRH and TRH-Gly Levels in Animal Models
Thyroid StatusTRH Level ChangeTRH-Gly Level ChangeTRH/TRH-Gly Ratio ChangeInferred PAM Activity
HypothyroidismIncreaseIncreaseIncreaseIncreased
HyperthyroidismDecreaseDecreaseDecreaseDecreased

Data synthesized from research on thyroid hormone feedback on TRH biosynthesis. imrpress.com

The regulation of conversion efficiency from TRH-Gly to TRH is a key component of the HPT axis's adaptive response. Since the PAM-catalyzed amidation is considered a rate-limiting step, any modulation of its efficiency has direct consequences for the amount of active TRH that is secreted into the hypophysial-portal system. nih.govimrpress.com

An increase in conversion efficiency, as seen in hypothyroidism, allows the hypothalamus to produce more of the active hormone from the available precursor pool. imrpress.com This amplified TRH signal is necessary to stimulate the pituitary to release more TSH, thereby driving the underactive thyroid gland to normalize its hormone production.

Potential Modulatory Roles of this compound Independent of TRH Conversion (if reported for specific animal models/in vitro systems)

While the primary role of pro-TRH-derived peptides like this compound is to serve as intermediates in the biosynthesis of TRH, research has explored whether these precursors possess intrinsic biological activity. Most of this research has focused on the immediate precursor, TRH-Gly, rather than the this compound intermediate. Studies suggest that TRH-Gly can exert biological effects independently of its conversion to TRH, although generally with much lower potency than the final hormone. oup.com

The most direct interaction documented for a TRH precursor is the binding of TRH-Gly to the TRH receptor. oup.com However, this interaction is characterized by a significantly lower affinity compared to TRH itself. In vitro studies have shown that high concentrations of TRH-Gly are required to displace TRH analogues from their receptors. oup.com The concentration of TRH-Gly required for 50% inhibition of binding (IC50) was found to be 12 µM, which is orders of magnitude higher than the dissociation constant (Kd) for the TRH receptor, which is approximately 1.7 nM. oup.com This indicates that while TRH-Gly can interact with the TRH receptor, it is unlikely to be a physiologically significant ligand under normal conditions, though it may play a role in pharmacological contexts or in microenvironments where its concentration is unusually high. oup.com

Table 2: Comparative Binding Affinity for the TRH Receptor
CompoundBinding ParameterValueRelative Potency
TRHDissociation Constant (Kd)~1.7 nMHigh
TRH-GlyIC5012 µM (12,000 nM)Very Low

Data from competitive binding assays. oup.com

Independent actions of TRH precursors have been observed outside the classical HPT axis. In animal models, TRH-Gly has been shown to stimulate gastric acid secretion in a dose-dependent manner when administered directly into the brain. oup.com This effect mimics the action of TRH, which also influences gastric function, but TRH-Gly was found to be approximately 100-fold less potent than mature TRH. oup.com This finding suggests that TRH precursors could have modulatory roles in peripheral systems, although their physiological relevance compared to the highly potent, fully processed TRH remains to be fully elucidated.

This compound in Central Nervous System (CNS) Function in Animal Models (mechanistic studies)

Beyond its primary role in the HPT axis, TRH itself functions as a neurotransmitter or neuromodulator throughout the central nervous system, influencing processes such as arousal, cognition, locomotion, and thermoregulation. imrpress.com Given the widespread distribution of TRH, the potential for its precursors to exert effects within the CNS has been a subject of interest.

Mechanistic studies specifically investigating the role of the this compound peptide in CNS function are limited. However, research on the biosynthesis of TRH in extrahypothalamic tissues confirms that the necessary precursors and processing machinery exist outside of the hypothalamus. nih.gov For instance, both TRH-Gly and TRH have been measured in various tissues, and their levels can be modulated by factors like thyroid status, suggesting a potential for local synthesis and action within different regions of the brain and other organs. nih.gov

In animal models of stroke, administration of the final product, TRH, has been shown to be neuroprotective, improving survival and reducing infarct size. oup.com While direct evidence for this compound is lacking, the presence of TRH precursors in the CNS raises the possibility that they could contribute to the local pool of neuropeptides, potentially acting as a reserve for TRH synthesis or having weak, independent modulatory functions. However, current research has focused primarily on the actions of TRH-Gly or the final TRH peptide in CNS-related mechanistic studies. oup.comnih.gov

Role in Stress Response Mechanisms

There is no scientific literature available detailing the role of the specific compound this compound in stress response mechanisms.

Contribution to Regulatory Networks Beyond HPT Axis

There is no scientific literature available regarding the contribution of the specific compound this compound to regulatory networks outside of the Hypothalamic-Pituitary-Thyroid (HPT) axis.

Involvement in Other Physiological Systems (e.g., Metabolic Regulation, Reproductive Physiology) in Research Models

There is no scientific literature available on the involvement of the specific compound this compound in metabolic regulation or reproductive physiology in research models.

Experimental Models and Methodologies in Trh Gly Lys Research

In Vitro Cell Culture Systems for Studying Processing and Regulation

In vitro models are instrumental in dissecting the molecular and cellular mechanisms of pro-TRH processing and its regulation.

Neuroendocrine Cell Lines and Primary Cultures

Neuroendocrine cell lines are crucial tools for studying the post-translational processing of pro-TRH. The mouse pituitary corticotrophic cell line, AtT-20, is a widely used model because it endogenously expresses prohormone convertase 1 (PC1/3) and can process pro-TRH in a manner similar to what is observed in vivo. researchgate.net Transfection of AtT-20 cells with constructs expressing rat prepro-TRH has allowed for detailed analysis of pro-TRH processing pathways. oup.comnih.gov These studies have shown that pro-TRH is initially cleaved in the trans-Golgi network (TGN) by PC1/3, generating intermediate peptides that are then packaged into secretory granules for further processing. nih.gov

Other cell lines, such as GH4C1 cells, which are a rat pituitary cell line, have also been employed. researchgate.net Notably, GH4C1 cells lack PC1/3, and when pro-TRH is expressed in these cells, its release is constitutive and consists of more immature processing intermediates. researchgate.net This highlights the importance of specific prohormone convertases in the regulated secretory pathway of pro-TRH-derived peptides.

Primary cultures of hypothalamic neurons provide a more physiologically relevant model for studying endogenous pro-TRH processing. oup.com Studies using these cultures have confirmed the presence of a 26-kDa pro-TRH protein, consistent with findings in transfected AtT-20 cells. oup.com Furthermore, primary hypothalamic cultures have been used to investigate the effects of cofactors like ascorbate (B8700270) on TRH biosynthesis. jneurosci.org These studies have shown that ascorbate is a necessary cofactor for the C-terminal α-amidation of TRH, a critical step in its maturation from its glycine-extended precursor, TRH-Gly. jneurosci.org In the absence of ascorbate, there is a significant decrease in the ratio of TRH to TRH-Gly. jneurosci.org

The table below summarizes some of the key cell culture systems used in TRH-Gly-Lys research.

Cell SystemOrganism of OriginKey Characteristics & Research Applications
AtT-20 Mouse (Pituitary)Endogenously expresses PC1/3; used to study pro-TRH processing, sorting, and regulated secretion. researchgate.netoup.comnih.gov
GH4C1 Rat (Pituitary)Lacks PC1/3; used to demonstrate the role of specific prohormone convertases in pro-TRH processing. researchgate.net
Primary Hypothalamic Neurons Rat (Fetal)Endogenous expression of pro-TRH; used to study native processing and the role of cofactors like ascorbate. oup.comjneurosci.org

Use of Enzyme Inhibitors and Gene Manipulation in Cell Models

The roles of specific enzymes in the processing of pro-TRH have been further elucidated through the use of enzyme inhibitors and gene manipulation techniques in cell models.

Enzyme inhibitors have been used to block specific steps in the processing pathway. For example, brefeldin A, which disrupts transport from the endoplasmic reticulum to the Golgi complex, has been used in AtT-20 cells to study the initial stages of pro-TRH processing. oup.com

Gene manipulation techniques have provided powerful tools to investigate the function of specific proteins. In AtT-20 cells, the expression of a mutant form of pro-TRH, where the dibasic cleavage sites for initial processing were mutated to glycines, resulted in the constitutive secretion of unprocessed peptides. researchgate.net This demonstrates that initial endoproteolysis is a prerequisite for the sorting of pro-TRH-derived peptides into the regulated secretory pathway. researchgate.net

Furthermore, co-expression studies in GH4C1 cells using recombinant vaccinia viruses to express pro-TRH along with various prohormone convertases (PC1, PC2, furin, PACE4, and PC5-B) have shown that PC1, PC2, and furin are the most efficient at producing TRH-Gly and TRH. researchgate.net These studies have helped to delineate the specific roles of different convertases in the processing cascade. researchgate.net

Ex Vivo Tissue Preparations (e.g., Hypothalamic Slices, Organ Cultures)

Ex vivo tissue preparations, such as hypothalamic slices and organ cultures, offer a bridge between in vitro cell culture and in vivo animal models. These systems maintain the cellular architecture and local microenvironment of the tissue, allowing for the study of TRH biosynthesis and release in a more integrated context.

Organ cultures of the guinea pig median eminence have been used to study the biosynthesis of TRH. nih.gov These cultures were able to accumulate radiolabeled proline and incorporate it into TRH. nih.gov However, the ability to produce TRH was lost as neuronal elements degenerated over time in culture, highlighting the neuronal origin of TRH biosynthesis. nih.gov

Fetal thymic organ cultures have also been utilized to study the effects of peptides on T-cell development, demonstrating the utility of this ex vivo system for investigating peptide function in a complex tissue environment. pnas.org While not directly focused on this compound, this methodology could be applied to study the effects of pro-TRH-derived peptides on hypothalamic or other tissues.

In Vivo Animal Models for Investigating Biosynthesis, Distribution, and Mechanistic Roles

In vivo animal models are indispensable for understanding the physiological relevance of this compound and other pro-TRH-derived peptides. These models allow for the investigation of their biosynthesis, tissue distribution, and functional roles in a whole-organism context.

Genetically Modified Animal Models (e.g., Knockout/Transgenic Models for Pro-TRH or Processing Enzymes)

The development of genetically modified animal models has revolutionized the study of pro-TRH processing. nih.govnih.govoup.comrogelcancercenter.orgnih.gov Knockout mouse models for prohormone convertases 1 and 2 (PC1 and PC2) have been instrumental in defining the in vivo roles of these enzymes. researchgate.netnih.gov

Studies in PC1 knockout (PC1KO) mice revealed a significant decrease in the levels of several pro-TRH-derived peptides, including TRH and TRH-Gly. nih.gov These mice also exhibited downstream effects on thyroid hormone levels, indicating that PC1 plays a critical role in producing bioactive hypophysiotropic TRH. nih.gov In contrast, PC2 knockout (PC2KO) mice showed a more limited reduction in only a few pro-TRH-derived peptides, including TRH and TRH-Gly. nih.gov Interestingly, the loss of PC1 did not completely abolish TRH production, suggesting a complementary role for both PC1 and PC2 in the normal processing of pro-TRH. nih.gov

The table below summarizes the key findings from PC1 and PC2 knockout mouse models.

GenotypeKey Phenotypes Related to Pro-TRH Processing
PC1 Knockout (PC1KO) - Decreased levels of five pro-TRH-derived peptides, including TRH and TRH-Gly. nih.gov- Reduced thyroid hormone levels. nih.gov
PC2 Knockout (PC2KO) - Lesser reduction in three pro-TRH-derived peptides, including TRH and TRH-Gly. nih.gov- No significant change in thyroid hormone levels. nih.gov

Transgenic mouse models have also been created to study the regulation of the TRH gene. For instance, a transgenic model with a mutation in the thyroid hormone receptor (TR) demonstrated that both the pituitary and hypothalamic TRH neurons are involved in the negative feedback regulation of the hypothalamic-pituitary-thyroid (HPT) axis. oup.com

Pharmacological Manipulations and Behavioral Studies in Animals

Pharmacological manipulations in animal models provide another avenue to investigate the function of TRH and its related peptides. ebsco.com For example, studies in rats have shown that experimentally induced hypothyroidism or hyperthyroidism alters the levels of TRH and TRH-Gly, as well as the activity of the enzyme responsible for the final amidation of TRH, peptidylglycine α-amidating monooxygenase (PAM). nih.gov

Behavioral studies in animals are crucial for understanding the potential central nervous system effects of pro-TRH-derived peptides. ebsco.com While much of this research has focused on TRH itself, the anatomical distribution of other pro-TRH-derived peptides suggests they may also have unique biological roles. nih.gov The use of pharmacological tools and specific behavioral paradigms can help to elucidate these potential functions. ebsco.com For instance, central administration of TRH has been shown to have effects on food intake, with the specific response depending on the site of injection. researchgate.net Manipulating the expression of TRH in specific neuronal populations will be key to dissecting its role in various physiological processes. researchgate.net

Omics Approaches (e.g., Proteomics, Metabolomics) for Comprehensive Analysis

In the investigation of the biological significance of the tripeptide this compound, "omics" technologies offer a powerful, high-throughput approach to comprehensively analyze its effects on cellular and systemic processes. These methodologies, particularly proteomics and metabolomics, allow for a broad, unbiased survey of the molecular landscape, moving beyond single-target analyses to capture a holistic view of a compound's impact. By examining the entire complement of proteins (the proteome) or small-molecule metabolites (the metabolome), researchers can uncover novel mechanisms of action, identify biomarkers, and understand the intricate network of interactions influenced by this compound.

Proteomic Approaches

Proteomics is the large-scale study of proteins, their structures, and their functions within a biological system. acs.org In the context of this compound research, proteomics can reveal how the peptide alters protein expression, post-translational modifications, and protein-protein interactions, thereby providing deep insights into its functional roles.

Methodologies in this compound Proteomics

The predominant strategy used is "bottom-up" or "shotgun" proteomics. acs.orggatech.edu This process involves several key steps:

Protein Extraction: Proteins are first isolated from a biological sample (e.g., cells or tissues) that has been exposed to this compound.

Enzymatic Digestion: The complex mixture of extracted proteins is then enzymatically digested into smaller fragments called peptides. Trypsin is a commonly used enzyme that specifically cleaves proteins at the C-terminal side of lysine (B10760008) (Lys) and arginine (Arg) residues. gatech.edu Given that this compound contains a lysine residue, understanding how proteases interact with such sequences is fundamental.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting peptides are separated using high-performance liquid chromatography (HPLC) and then analyzed by a mass spectrometer. gatech.edu The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.

Data Analysis and Protein Identification: The acquired sequence data is searched against comprehensive protein databases to identify the original proteins present in the sample. cambridge.org

To compare protein abundance between a control group and a group treated with this compound, quantitative proteomic techniques are employed. Methods like isobaric tagging (e.g., TMT or iTRAQ) allow for the simultaneous analysis of multiple samples, providing relative quantification of thousands of proteins. gatech.edu For instance, a study on the effects of lysine on skeletal muscle satellite cells utilized TMT proteomics to identify 577 differentially expressed proteins, highlighting the power of this approach to reveal proteins involved in specific biological processes like muscle development. researchgate.net

Detailed Research Findings

While direct proteomic studies on this compound are not extensively published, research on related amino acids and peptides provides a framework for anticipated findings. A hypothetical proteomic analysis of neuronal cells treated with this compound could reveal changes in proteins involved in key cellular processes. The table below illustrates the type of data that such an experiment could generate.

Table 1: Hypothetical Differentially Expressed Proteins in Neuronal Cells Following this compound Exposure This table is illustrative and based on the types of proteins identified in general proteomics studies.

Protein Name Gene Ontology (GO) Term Cellular Process Hypothetical Fold Change
Actin, cytoplasmic 1 Cytoskeletal organization Cell structure, motility 1.6
Glutathione S-transferase (GST) Response to oxidative stress Detoxification, cell protection 1.8
Dehydrin (DHN) Response to stress Protection against cellular damage 2.1
14-3-3 protein zeta/delta Signal transduction Regulation of signaling pathways 1.5
Heat shock protein 70 Protein folding Chaperone, stress response 1.9
Myostatin Negative regulation of muscle development Growth regulation -1.7
Ubiquitin Protein ubiquitination Protein degradation and signaling 1.4

This type of analysis could indicate that this compound influences neuronal plasticity, stress response pathways, and protein homeostasis. For example, changes in cytoskeletal proteins could suggest an effect on neurite outgrowth, while alterations in GST or dehydrins might point to a role in neuroprotection. mdpi.com

Metabolomic Approaches

Metabolomics is the comprehensive analysis of small molecules, or metabolites, within a biological system. frontiersin.org This approach provides a functional readout of the physiological state of a cell or organism. By profiling the metabolome after exposure to this compound, researchers can identify shifts in metabolic pathways, providing clues about the peptide's bioactivity.

Methodologies in this compound Metabolomics

Metabolomic studies typically use mass spectrometry (MS) coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS), as well as nuclear magnetic resonance (NMR) spectroscopy. mdpi.comqucosa.de

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample to provide a broad overview of metabolic changes. It is particularly useful for hypothesis generation and discovering unexpected effects. upenn.edu

Targeted Metabolomics: This method focuses on quantifying a specific group of predefined metabolites, such as amino acids or lipids, offering high sensitivity and accuracy. upenn.edufrontiersin.org

For a study on this compound, a targeted analysis of amino acids would be highly relevant. For instance, a study on stroke recovery used ultra-high-performance liquid chromatography and mass spectrometry to measure 21 serum amino acids, identifying significant differences in key metabolites between patient groups. frontiersin.org

Detailed Research Findings

A metabolomic investigation of this compound would likely focus on its influence on amino acid metabolism and related pathways. Since this compound is a peptide, its administration could directly or indirectly affect the pools of free amino acids and their derivatives. An integrated analysis combining proteomics and metabolomics on the effects of different forms of lysine and leucine (B10760876) in turbot liver revealed significant impacts on several amino acid metabolic pathways. frontiersin.org This suggests a similar study on this compound could yield valuable insights.

The table below presents key metabolic pathways and representative metabolites that would be analyzed in a metabolomics study of this compound, based on findings from related research. frontiersin.orgmdpi.com

Table 2: Key Metabolic Pathways and Metabolites for Analysis in this compound Research This table is illustrative and based on pathways identified in general metabolomics studies.

Metabolic Pathway Key Metabolites Potential Biological Implication
Amino Acid Metabolism Glycine (B1666218), Proline, Arginine, Leucine, Tryptophan Alterations in protein synthesis, neurotransmitter production, and cellular signaling. frontiersin.orgmdpi.com
Tryptophan Metabolism Kynurenine (B1673888), 3-Indolepropionic acid Modulation of immune responses and neuronal function. mdpi.com
Glutathione Metabolism Glutathione, Cysteine Changes in cellular antioxidant capacity and redox balance.
Energy Metabolism (TCA Cycle) Citrate, Succinate, α-Ketoglutarate Shifts in cellular energy production and mitochondrial function. qucosa.de
Urea Cycle Arginine, Ornithine, Citrulline Impact on nitrogen metabolism and waste removal.

By measuring changes in these metabolites, researchers could determine if this compound affects energy status, antioxidant defenses, or specific signaling cascades like the kynurenine pathway, which has been linked to inflammation and neurological conditions. mdpi.com Such findings would provide a detailed functional context for the effects observed at the proteomic level, offering a comprehensive understanding of the biological impact of this compound.

Future Directions and Research Gaps in Trh Gly Lys Studies

Elucidating the Full Spectrum of Pro-TRH Derived Peptides and their Processing.

The biosynthesis of TRH involves the post-translational processing of a larger precursor polypeptide, prepro-TRH (also referred to as pro-TRH) nih.govnih.govnih.govmdpi.comgenecards.org. This precursor contains multiple copies of the TRH progenitor sequence, Gln-His-Pro-Gly, flanked by paired basic amino acid residues (Lys-Arg or Arg-Arg) nih.govnih.govmdpi.comgenecards.org. The processing involves initial cleavage by prohormone convertases (PC1 and PC2) at these basic residues, followed by the action of carboxypeptidases (CPE and CPD) to remove the basic residues nih.govmdpi.comgenecards.orgnih.govnih.govplos.orggenecards.org. The immediate precursor to mature TRH (pGlu-His-Pro-NH2) is the glycine-extended form, TRH-Gly (pGlu-His-Pro-Gly-OH) nih.govgenecards.orgnih.gov. TRH-Gly-Lys, specifically referred to in some literature as TRH-[Gly4-Lys5], is identified as an intermediate peptide generated during the cleavage of pro-TRH genecards.orgnih.gov.

While the primary pathway to TRH is established, pro-TRH gives rise to several other non-TRH peptides, often referred to as "cryptic peptides," whose roles are not yet fully understood nih.govnih.govnih.govgenecards.orgnih.gov. Elucidating the complete spectrum of these derived peptides, including all intermediate forms like this compound and TRH-[Gly4-Lys5-Arg6], and precisely how they are generated through the coordinated action of various processing enzymes (PC1, PC2, furin, CPE, CPD, and potentially others) remains an active area of research nih.govnih.govnih.govmdpi.comnih.govplos.orggenecards.orgnih.gov. Further research is needed to fully map the cleavage sites and the sequential enzymatic steps involved in the generation and further processing of all pro-TRH-derived peptides.

Deeper Characterization of the Factors Influencing Tissue-Specific Processing of this compound.

Pro-TRH and its processing enzymes are not exclusively localized to the hypothalamus but are found in various extrahypothalamic brain regions and peripheral tissues mdpi.comnih.govguidetopharmacology.org. The processing of pro-TRH can be regulated in a tissue-specific manner under altered physiological conditions nih.govmdpi.com. For instance, differences in the activity of peptidylglycine α-amidating monooxygenase (PAM), the enzyme that converts TRH-Gly to mature TRH, are suggested to contribute to the varying ratios of TRH to TRH-Gly observed in different tissues, such as the hypothalamus versus the testis arvojournals.orggenecards.orgguidetopharmacology.org.

Thyroid hormone levels also influence the expression and activity of prohormone convertases in the paraventricular nucleus of the hypothalamus, impacting pro-TRH processing mdpi.combiorxiv.orgedpsciences.org. Additionally, studies suggest that peptides derived from the N-terminal and C-terminal regions of pro-TRH may be sorted into different populations of secretory vesicles and released under different conditions nih.govgenecards.org. These findings highlight that the processing of pro-TRH, and consequently the generation and availability of intermediates like this compound, is subject to complex tissue-specific regulation influenced by hormonal status and potentially other local factors. A deeper characterization of the specific enzymatic machinery, regulatory factors, and cellular mechanisms that govern pro-TRH processing in different tissues is crucial to understand the local production and potential roles of this compound.

Investigation of Potential this compound Bioactivities Independent of TRH Conversion.

While this compound is primarily considered an intermediate in the pathway to mature TRH, the possibility of it possessing independent biological activities, separate from its conversion to TRH, represents a significant research gap nih.gov. Some studies on other pro-TRH-derived peptides, such as TRH-Gly, have shown they can exert biological effects, albeit sometimes less potently than TRH nih.govgenecards.org. For example, TRH-Gly has been shown to stimulate gastric acid secretion nih.govgenecards.org.

Conversely, some intermediate peptides like TRH-[Gly4-Lys5] and TRH-[Gly4-Lys5-Arg6] are reported to lack biological activity until fully processed into mature TRH nih.gov. However, the broader category of non-TRH cryptic peptides derived from pro-TRH is believed to have potential biological functions that are not yet fully elucidated nih.govnih.govnih.govgenecards.orgnih.gov. Future research should focus on systematically investigating the biological effects of synthetic this compound in various in vitro and in vivo models to determine if it possesses any intrinsic bioactivity, such as effects on hormone secretion, neuronal activity, or other physiological processes, independent of its conversion to TRH.

Development of Advanced Analytical Tools for High-Sensitivity and Specificity Detection.

The accurate detection and quantification of peptides like this compound within complex biological matrices (tissues, biological fluids) present analytical challenges. Traditional methods like radioimmunoassay (RIA) have been used to measure TRH and TRH-Gly nih.govgenecards.org. However, the complexity of the pro-TRH processing pathway, yielding multiple structurally related peptides, necessitates highly sensitive and specific analytical tools to differentiate and quantify individual intermediates and products.

Advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are powerful for peptide analysis, but challenges remain in achieving optimal sensitivity and specificity, particularly for small or modified peptides and in complex biological samples genecards.orguniprot.org. The development and application of more advanced and highly sensitive analytical methods, such as targeted mass spectrometry approaches with improved sample preparation techniques, are essential for accurately measuring this compound levels in various tissues and biological fluids under different physiological and pathophysiological conditions. This will facilitate studies on its tissue distribution, regulation, and potential correlation with biological outcomes.

Exploring the Role of this compound in Specific Pathophysiological States at a Mechanistic Level in Animal Models.

Evidence from animal models suggests a link between altered pro-TRH processing and specific pathophysiological states. For instance, Cpe(fat/fat) mice, which have a deficiency in carboxypeptidase E, exhibit an accumulation of pro-TRH intermediates, including TRH-[Gly4-Lys5] (this compound), and display characteristics such as hypothyroidism and impaired thermoregulation genecards.orgnih.gov. This model provides a direct link between altered processing leading to increased this compound levels and a disease phenotype.

Other studies have indicated changes in pro-TRH processing or the levels of derived peptides in conditions like opiate withdrawal and in response to immune challenges nih.govnih.govguidetopharmacology.org. TRH itself is known to be involved in various neurological and metabolic functions, and its dysregulation has been implicated in conditions such as depression, anxiety, and metabolic disorders uniprot.orgwikipedia.orgasm.orgrndsystems.com. Future research should utilize relevant animal models to specifically investigate the mechanistic role of this compound in these or other pathophysiological states. This could involve manipulating this compound levels (e.g., through genetic models affecting processing enzymes or administration of synthetic peptide) and assessing the impact on disease progression, physiological parameters, and underlying molecular pathways. Such studies are crucial for determining if this compound is merely an inert intermediate or actively contributes to disease pathogenesis.

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Trh-Gly-Lys, and how can purity be validated?

  • Methodology : Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc/t-Bu chemistry for stepwise coupling. Post-synthesis, purity is validated via reverse-phase HPLC (≥95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation. For troubleshooting, optimize coupling reagents (e.g., HBTU/HOBt) and deprotection times to minimize side reactions .
  • Data Considerations : Include retention time (HPLC), m/z ratios (MS), and side-product quantification in supplementary materials.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

  • Methodology :

  • Structural Analysis : NMR (¹H/¹³C) for backbone conformation and side-chain interactions; FTIR for amide bond verification.
  • Functional Analysis : Circular dichroism (CD) to assess secondary structure in solution; surface plasmon resonance (SPR) for binding affinity studies with target receptors .
    • Validation : Cross-reference spectral data with computational models (e.g., molecular dynamics simulations) to resolve ambiguities .

Q. What are the known biological targets and pathways influenced by this compound?

  • Approach : Use ligand-based virtual screening (e.g., SwissTargetPrediction) to identify putative targets. Validate via knockout cell lines or competitive binding assays (e.g., ELISA). Pathway analysis tools (KEGG, Reactome) map interactions to signaling cascades like GPCR or kinase pathways .
  • Data Gaps : Note discrepancies between in silico predictions and empirical results, highlighting the need for orthogonal validation .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action across studies be systematically reconciled?

  • Analytical Framework :

Conduct a meta-analysis of dose-response curves and experimental conditions (e.g., pH, temperature).

Compare model systems (e.g., cell lines vs. primary cultures) for target specificity.

Use Bayesian statistics to quantify uncertainty in contradictory findings .

  • Case Example : If Study A reports agonist activity (EC₅₀ = 10 nM) and Study B shows antagonist effects, evaluate receptor isoform expression or assay sensitivity differences .

Q. What strategies optimize this compound’s stability in physiological and experimental conditions?

  • Methodology :

  • Chemical Stabilization : Introduce D-amino acids or PEGylation to reduce enzymatic degradation.
  • Formulation : Test lyophilization vs. cryopreservation in buffers (e.g., PBS with 0.1% BSA) to assess shelf life.
  • Stability Assays : Accelerated stability studies (40°C/75% RH) paired with LC-MS/MS to track degradation products .
    • Data Interpretation : Use Arrhenius plots to predict long-term stability under standard storage conditions .

Q. How do structural modifications of this compound alter its pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • Experimental Design :

Synthesize analogs with substitutions at Gly or Lys residues.

Assess PK parameters (t₁/₂, Cmax) via LC-MS in rodent models.

Corrogate PD outcomes (e.g., receptor occupancy, efficacy) using in vivo imaging (PET/MRI) .

  • Contradiction Management : If analog A shows improved bioavailability but reduced efficacy, employ molecular docking to rationalize steric hindrance effects .

Data Analysis and Reporting Guidelines

Q. What criteria should govern the selection of preclinical models for this compound studies?

  • Best Practices :

  • Prioritize models with translational relevance (e.g., humanized mice for immunogenicity studies).
  • Document genetic background, housing conditions, and ethical approvals per NIH guidelines .
    • Common Pitfalls : Overreliance on immortalized cell lines without verifying receptor expression levels .

Q. How should researchers address reproducibility challenges in this compound experiments?

  • Checklist :

  • Publish raw datasets (e.g., depositing in Zenodo or Figshare).
  • Detail batch-to-batch variability in synthesis protocols.
  • Use blinded analysis for subjective endpoints (e.g., histopathology scoring) .
    • Example : If fluorescence-based assays yield inconsistent results, validate with orthogonal methods (e.g., radioligand binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.